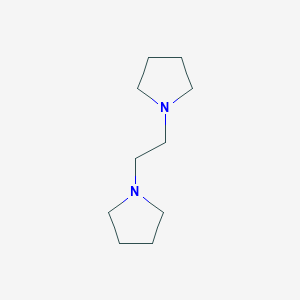

1,2-Di(pyrrolidin-1-yl)ethane

Description

Contextualization within the Broader Field of Diamine Chemistry and its Research Significance

1,2-Di(pyrrolidin-1-yl)ethane belongs to the class of vicinal diamines, which are organic compounds containing two amino groups attached to adjacent carbon atoms. researchgate.netwikipedia.org This structural motif is a privileged element in numerous biologically active compounds and serves as a crucial building block in organic synthesis. researchgate.net Vicinal diamines, including this compound, are widely utilized as chiral auxiliaries, ligands in asymmetric catalysis, and as precursors for creating complex molecular architectures. rsc.orgacs.orgrsc.org

The significance of this compound in research stems from its distinct properties as a chelating ligand. The two nitrogen atoms from the pyrrolidine (B122466) rings can coordinate to a single metal center, forming a stable five-membered ring. This chelation enhances the stability of the resulting metal complexes, making them suitable for a variety of applications, including catalysis and materials science. researchgate.netresearchgate.netrsc.org The pyrrolidine rings also introduce steric bulk and specific electronic properties to the ligand, which can be fine-tuned to influence the reactivity and selectivity of the metal center.

Historical Development and Key Milestones in the Study of this compound and Related Structures

The study of vicinal diamines has a rich history, with early research focusing on their synthesis and fundamental coordination chemistry. A significant milestone in the field was the development of methods for the enantioselective synthesis of chiral vicinal diamines, which opened up their application in asymmetric catalysis. rsc.org This has been particularly important for compounds like 1,2-diphenylethylenediamine, which is now produced on a large scale for use as a chiral auxiliary and ligand. rsc.org

While specific historical details on the initial synthesis of this compound are not extensively documented in the provided results, the broader progress in diamine chemistry has paved the way for its investigation. The development of synthetic routes to various substituted and functionalized vicinal diamines has been a continuous area of research. researchgate.net For instance, a review covering the period between 2000 and 2005 highlights new developments in the chemistry of vicinal diamines. researchgate.net More recent advancements include the development of novel catalytic methods for the asymmetric synthesis of 1,2-diamines, published as recently as 2024. rsc.org

Identification of Current Research Gaps and Emerging Academic Challenges for this compound Systems

Despite the progress made, several research gaps and challenges remain in the study of this compound and its derivatives. One area of ongoing investigation is the synthesis of new, structurally diverse analogues to expand the library of available ligands. The development of more efficient and sustainable synthetic methods for these compounds is also a key challenge. rsc.org

A significant challenge lies in achieving high stereoselectivity in the synthesis of vicinal diamines with multiple stereocenters. rsc.org While computational studies have provided insights into the origins of stereoselectivity, predicting and controlling the outcome for new systems remains a complex task. rsc.org Furthermore, there is a need to explore the full potential of this compound and its complexes in emerging applications, such as in the development of novel catalysts for challenging organic transformations and in the design of advanced materials with specific electronic or magnetic properties. researchgate.net

Overview of Advanced Methodological Frameworks Employed in this compound Research

The study of this compound and its metal complexes relies on a combination of advanced experimental and computational techniques.

Experimental Techniques:

Spectroscopic Methods: A variety of spectroscopic techniques are employed for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure and purity of the synthesized compounds. mdpi.comacs.org

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule and provides insights into the coordination environment of the ligand in metal complexes. mdpi.com

UV-Vis Spectroscopy: This technique is used to study the electronic properties of the compounds and their metal complexes. mdpi.com

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds. mdpi.com

Cyclic Voltammetry: This electrochemical technique is employed to investigate the redox properties of metal complexes containing the this compound ligand. rsc.orgnih.gov

Computational Methods:

Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting the molecular geometry, electronic structure, and spectroscopic properties of this compound and its complexes. mdpi.comresearchgate.net These calculations can provide insights that complement experimental findings and help in understanding reaction mechanisms.

Hirshfeld Surface Analysis: This computational method is used to analyze intermolecular interactions in the crystal structures of the compounds, providing a visual representation of how molecules pack in the solid state. mdpi.com

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 21408-05-9 | bldpharm.com |

| Molecular Formula | C10H20N2 | bldpharm.com |

| Molecular Weight | 168.28 g/mol | bldpharm.com |

Table 2: Selected Bond Distances and Angles from X-ray Crystallography

| Compound | Bond/Angle | Value | Source |

| This compound | C-C (ethane) | Not specified | |

| This compound | C-N | Not specified | |

| [Cu(pydca)(pen)] | Cu-N | Not specified | researchgate.net |

| [Cu(pydca)(pen)(H2O)]·H2O | Cu-N | Not specified | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-pyrrolidin-1-ylethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-6-11(5-1)9-10-12-7-3-4-8-12/h1-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBIXFRSMLXSLQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCN2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453773 | |

| Record name | 1,1'-(Ethane-1,2-diyl)dipyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21408-05-9 | |

| Record name | 1,1'-(Ethane-1,2-diyl)dipyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidating Advanced Synthetic Methodologies for 1,2 Di Pyrrolidin 1 Yl Ethane and Its Architecturally Diverse Derivatives

Contemporary Direct Synthesis Routes to 1,2-Di(pyrrolidin-1-yl)ethane

The most established method for the direct synthesis of this compound involves the nucleophilic substitution reaction between pyrrolidine (B122466) and a 1,2-dihaloethane, typically 1,2-dichloroethane (B1671644). This reaction is a cornerstone of amine alkylation and provides a straightforward route to the target molecule.

Mechanistic Investigations of Established Reaction Pathways

The reaction of pyrrolidine with 1,2-dichloroethane proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the nitrogen atom of the pyrrolidine ring, acting as a nucleophile, attacks one of the electrophilic carbon atoms of 1,2-dichloroethane. This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the breaking of the carbon-halogen bond, leading to the displacement of a halide ion.

Exploration of Novel Reagents and Catalytic Systems for Enhanced Efficiency and Selectivity

To improve the efficiency and selectivity of the synthesis of this compound and other N,N'-disubstituted diamines, researchers have explored various catalytic systems. Metal-based catalysts, particularly those involving rhodium and indium, have shown promise in the synthesis of vicinal diamines. organic-chemistry.org For instance, rhodium-catalyzed hydroamination of allylic amines with cyclic amines like pyrrolidine offers a pathway to unsymmetrical 1,2-diamines. nih.gov While not a direct synthesis of the title compound, these methods highlight the potential of metal catalysis in forming the core diamine structure.

Phase-transfer catalysis (PTC) represents another effective strategy to enhance the reaction rate and yield. nih.gov In the context of N-alkylation of heterocyclic amines, PTC facilitates the transfer of the nucleophilic amine from an aqueous or solid phase to an organic phase containing the alkylating agent. This is particularly useful when dealing with reactants with different solubility profiles. The use of quaternary ammonium (B1175870) salts as phase-transfer catalysts can significantly accelerate the reaction between pyrrolidine and 1,2-dichloroethane, often under milder conditions and with improved yields. nih.gov

Green Chemistry Approaches and Sustainable Synthetic Protocols

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of diamines. nih.gov One key area of focus is the use of greener solvents. Traditional syntheses often employ volatile organic compounds (VOCs). The exploration of water or bio-derived solvents like glycerol (B35011) presents a more sustainable alternative. nih.govmdpi.com For instance, the N-alkylation of amines has been successfully carried out in aqueous media, reducing the reliance on hazardous organic solvents. researchgate.net

Furthermore, the development of catalytic systems that can operate under milder conditions and with higher atom economy contributes to the sustainability of the process. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are also gaining traction as they reduce waste and energy consumption. rsc.org The biosynthesis of diamines from renewable resources is an emerging field that holds significant promise for the future of sustainable chemical production. nih.gov

Synthesis of Functionalized this compound Derivatives and Analogues

The versatility of this compound can be significantly expanded by introducing functional groups onto the pyrrolidine rings or the ethane (B1197151) linker. These modifications allow for the fine-tuning of the molecule's steric and electronic properties, making it suitable for a wider range of applications.

Strategic Modifications at the Pyrrolidine Heterocycles

The functionalization of the pyrrolidine rings in this compound can be achieved through various synthetic strategies. One powerful approach is the direct C-H functionalization of pyrrolidines. mdpi.comrsc.org This method allows for the introduction of substituents at specific positions on the pyrrolidine ring, often with high regioselectivity. For example, palladium-catalyzed C-H activation has been employed to introduce new carbon-carbon and carbon-heteroatom bonds on the pyrrolidine scaffold.

The synthesis of chiral pyrrolidine derivatives is of particular interest for applications in asymmetric catalysis. nih.govnih.gov Starting from chiral precursors like L-proline, a variety of substituted chiral pyrrolidines can be synthesized and subsequently used to construct chiral this compound analogues. mdpi.com These chiral diamines can serve as highly effective ligands in asymmetric transformations.

Below is a table summarizing various synthetic methods for functionalized pyrrolidines that can be applied to modify the pyrrolidine moieties in this compound.

| Synthetic Method | Description | Key Features |

| C-H Functionalization | Direct activation and substitution of C-H bonds on the pyrrolidine ring. | Atom-economical, allows for late-stage functionalization. |

| Ring-Closing Metathesis | Formation of the pyrrolidine ring from acyclic precursors. | Provides access to a wide range of substituted pyrrolidines. |

| Asymmetric Synthesis from Chiral Pool | Utilization of readily available chiral starting materials like proline. | Leads to enantiomerically pure pyrrolidine derivatives. |

| Cycloaddition Reactions | [3+2] cycloadditions to form the pyrrolidine ring. | Efficient for constructing highly substituted pyrrolidines. |

Functionalization of the Ethane Linker for Scaffold Diversity

Modification of the ethane bridge in this compound offers another avenue for creating structural diversity. While direct functionalization of the ethane linker in the pre-formed diamine can be challenging, a more common approach is to utilize functionalized 1,2-diaminoethane precursors in the synthesis.

For example, starting with a chiral 1,2-diaminoethane derivative, one can synthesize chiral N,N'-disubstituted diamines. researchgate.net The synthesis of vicinal diamines with substituents on the ethane backbone has been achieved through various methods, including the hydroamination of allylic amines. nih.gov This approach allows for the introduction of alkyl or other functional groups onto the ethane bridge.

Another strategy involves the use of functionalized 1,2-dihaloethanes or their synthetic equivalents in the initial alkylation of pyrrolidine. By employing a dihaloethane with pre-existing substituents on the carbon backbone, the desired functionality can be incorporated directly into the ethane linker of the final product.

The table below outlines strategies for introducing functionality onto the ethane linker.

| Strategy | Description | Potential Outcome |

| Use of Substituted 1,2-Diaminoethanes | Starting the synthesis with a functionalized diamine. | Introduction of various substituents on the ethane bridge. |

| Hydroamination of Allylic Amines | Rhodium-catalyzed addition of an amine to an allylic amine. | Formation of a substituted 1,2-diamine backbone. |

| Use of Functionalized 1,2-Dihaloethanes | Employing a substituted dihaloalkane in the alkylation of pyrrolidine. | Direct incorporation of functionality into the ethane linker. |

Multi-component Reactions for Complex Structure Assembly

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to form a product that incorporates portions of all the reactants, represent a highly efficient strategy for the assembly of complex molecular architectures. nih.gov These reactions are distinguished by their high atom economy, procedural simplicity, and the ability to rapidly generate molecular diversity, making them powerful tools in modern organic and medicinal chemistry. nih.govresearchgate.net In the context of synthesizing derivatives of this compound, MCRs offer a convergent approach to constructing intricate scaffolds containing the core diamine structure. researchgate.net

One of the most prominent MCRs is the Ugi four-component reaction (U-4CR), which typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a bis-amide product. nih.gov The mechanism begins with the formation of an imine from the amine and carbonyl compound, which is then activated by the carboxylic acid. Subsequent nucleophilic attack by the isocyanide and an intramolecular Mumm rearrangement yield the final α-acylamino amide structure. nih.gov This scaffold can serve as a versatile precursor to complex diamine derivatives through subsequent reduction steps. By strategically choosing the initial components, one could envision a pathway where the resulting bis-amide contains latent pyrrolidine functionalities or precursors that can be cyclized post-MCR.

Another relevant approach involves the [3+2] cycloaddition of azomethine ylides, which can be generated in situ in a multi-component fashion. mdpi.comacs.org For instance, the reaction of an α-amino acid, an aldehyde, and an electron-deficient alkene can lead to the formation of highly substituted pyrrolidines. nih.govfigshare.com While this directly forms the pyrrolidine ring, adapting this strategy to create the this compound backbone would require innovative substrate design, potentially using a bis-aldehyde or a component that can dimerize to form the ethane bridge. The development of asymmetric MCRs has further expanded the utility of this approach, enabling the diastereoselective synthesis of complex pyrrolidines by constructing multiple stereogenic centers in a single pot operation. nih.govfigshare.com

The table below illustrates the potential of MCRs for generating substituted pyrrolidines, which are the constituent rings of the target molecule.

| Reaction Type | Components | Product Type | Key Features |

| Ugi Reaction (U-4CR) | Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Bis-amide | High atom economy; generates complex acyclic precursors to diamines. nih.gov |

| Azomethine Ylide [3+2] Cycloaddition | α-Amino Acid, Aldehyde, Alkene | Substituted Pyrrolidine | Direct, stereocontrolled formation of the pyrrolidine ring. acs.orgnih.gov |

| Hantzsch-type 3CR | Acetylenedicarboxylate, Diacetyl, Ammonium Acetate | Substituted Pyrrole (B145914) | Forms pyrrole rings which can be reduced to pyrrolidines. mdpi.com |

These examples underscore the potential of MCRs to streamline the synthesis of architecturally diverse molecules related to this compound, reducing the number of synthetic steps and purification procedures compared to traditional linear syntheses. researchgate.netmdpi.com

Asymmetric Synthetic Strategies for Enantiopure this compound and its Chiral Analogues

Chiral 1,2-diamines are critical structural motifs found in numerous pharmaceuticals, natural products, and are widely employed as chiral ligands and organocatalysts in asymmetric synthesis. rsc.orgnih.govnih.gov Consequently, the development of robust and efficient methods for the preparation of enantiopure 1,2-diamines, including chiral analogues of this compound, is a significant objective in synthetic chemistry. acs.org Strategies to achieve this goal are broadly categorized into catalytic enantioselective methods, the use of chiral auxiliaries to direct stereochemistry, and biocatalytic approaches that leverage the inherent stereoselectivity of enzymes.

Development of Enantioselective Catalytic Methods for 1,2-Diamine Formation

Catalytic asymmetric synthesis provides an elegant and atom-economical route to enantioenriched 1,2-diamines. rsc.orgbohrium.com These methods often rely on the use of a chiral metal complex or an organocatalyst to control the stereochemical outcome of the reaction. Major strategies include C-N bond-forming reactions such as the diamination of alkenes and the ring-opening of aziridines, as well as C-C bond-forming reactions like the reductive coupling of imines. rsc.orgbohrium.com

Alkene Diamination and Hydroamination: The direct diamination of C=C double bonds is a highly attractive method for accessing 1,2-diamines. rsc.org Catalytic systems based on palladium, copper, and iron have been developed for this transformation. rsc.org A complementary approach is the copper-catalyzed hydroamination of allylic amines. For example, a method utilizing a copper catalyst with a chiral phosphine (B1218219) ligand, (R)-DTBM-SEGPHOS, has been shown to effectively synthesize enantioenriched 1,2-diamines from γ-substituted allylic pivalamides with high regio- and enantioselectivity. nih.gov

Ring-Opening of Aziridines: The catalytic aminolysis of meso-aziridines is a powerful strategy for obtaining chiral 1,2-diamines. rsc.orgua.es This desymmetrization reaction involves the ring-opening of a prochiral aziridine (B145994) with an amine nucleophile, where a chiral catalyst controls the enantioselectivity. For instance, yttrium and magnesium-based catalysts have been successfully employed for the ring-opening of meso-aziridines with trimethylsilyl (B98337) azide, yielding azido-amine products that can be readily converted to the corresponding 1,2-diamines with high yields and enantiomeric excesses. rsc.orgua.es

Reductive Coupling Reactions: The enantioselective reductive coupling of two imine-containing substrates offers a direct C-C bond-forming route to 1,2-diamines. A highly efficient method employs a copper hydride catalyst with a chiral bisphosphine (Ph-BPE) ligand to catalyze the coupling of azadienes with aldimines or ketimines. nih.gov This reaction proceeds with excellent diastereoselectivity and enantioselectivity to afford anti-1,2-diamines. nih.gov Another strategy involves the photocatalyzed enantioselective coupling of N-arylaminomethanes with N-sulfonyl aldimines, which utilizes a synergistic combination of a chiral phosphonium (B103445) salt and a transition-metal photosensitizer. organic-chemistry.org

The following table summarizes selected catalytic methods for the asymmetric synthesis of the 1,2-diamine core.

| Catalytic Method | Catalyst/Ligand | Substrates | Yield (%) | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) |

| Copper-Catalyzed Hydroamination | Cu(OAc)₂ / (R)-DTBM-SEGPHOS | γ-Substituted Allylic Pivalamides | 64 | 98:2 er |

| Copper-Catalyzed Reductive Coupling | (S,S)-Ph-BPE-Cu-H | Azadienes and Aldimines | 82 | >95:5 er |

| Yttrium-Catalyzed Aziridine Opening | Y(OiPr)₃ / Chiral Phosphine Oxide | Meso-aziridines and TMS-azide | 94-99 | 83-96% ee |

| Magnesium-Catalyzed Aziridine Opening | Mg(OTf)₂ / N,N'-Dioxide | N-(2-picolinoyl)aziridine and Aniline | 97 | 95% ee |

Utilization of Chiral Auxiliary Approaches in Stereoselective Synthesis

The use of a chiral auxiliary is a classical and reliable strategy for stereoselective synthesis. In this approach, a chiral molecule is covalently attached to the substrate to form a diastereomeric intermediate. The steric and electronic properties of the auxiliary then direct the stereochemical course of a subsequent reaction, after which the auxiliary can be cleaved to yield the desired enantiopure product. nih.gov

A prominent example in amine synthesis is the use of N-tert-butanesulfinamide, often referred to as Ellman's chiral auxiliary. osi.lv This auxiliary can be condensed with ketones or aldehydes to form N-sulfinylketimines or aldimines. The sulfinyl group effectively shields one face of the C=N bond, directing the nucleophilic attack of an organometallic reagent or the delivery of a hydride to the opposite face with high diastereoselectivity. Subsequent acidic cleavage of the N-S bond reveals the chiral primary amine. This methodology has been successfully applied to the asymmetric synthesis of 1,3-diamines and can be adapted for 1,2-diamine synthesis. osi.lv

Another powerful approach involves the asymmetric deprotonation of N-Boc-protected imidazolidines using a strong base, such as sec-butyllithium, in the presence of a chiral ligand like (−)-sparteine. acs.org The chiral ligand-base complex selectively removes a proton from one of the diastereotopic methylene (B1212753) positions adjacent to the nitrogen. The resulting lithiated species can be trapped with an electrophile. Subsequent hydrolysis of the imidazolidine (B613845) ring system yields the substituted chiral 1,2-diamine. This method allows for the preparation of chiral 1,2-diamines with high optical purity. acs.org

The general workflow for a chiral auxiliary-mediated synthesis is outlined below:

Attachment: Covalent bonding of the chiral auxiliary to a prochiral substrate.

Diastereoselective Reaction: The auxiliary directs the stereochemistry of a bond-forming reaction.

Cleavage: Removal of the auxiliary to release the enantiomerically enriched product. nih.gov

This strategy is particularly valuable as it can often provide high levels of stereocontrol and the diastereomeric intermediates can frequently be separated by standard techniques like chromatography, allowing for access to products with very high enantiopurity. nih.gov

Chemoenzymatic and Biocatalytic Routes

Biocatalysis offers a compelling alternative to traditional chemical methods for asymmetric synthesis, providing reactions with exceptional levels of selectivity (chemo-, regio-, and stereo-) under mild, environmentally benign conditions. nih.govmdpi.com Chemoenzymatic strategies, which combine enzymatic transformations with conventional chemical reactions, leverage the strengths of both approaches to construct complex molecules. researchgate.net

Enzymes such as transaminases (TAs) are particularly powerful for the synthesis of chiral amines. wiley.com ω-Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a carbonyl acceptor. Depending on whether an (R)- or (S)-selective enzyme is used, either enantiomer of the target amine can be produced with very high enantiomeric excess. wiley.com For the synthesis of chiral 1,2-diamines, this strategy can be applied to diketone or keto-amine substrates. For example, a multienzyme cascade has been designed for the synthesis of α,ω-diamines from cycloalkanols, demonstrating the potential for complex multi-step transformations in a one-pot system. rsc.org

Hydrolases, such as lipases and proteases, are widely used for the kinetic resolution of racemic amines. In this process, the enzyme selectively acylates or deacylates one enantiomer of the amine, allowing for the separation of the unreacted enantiomer from the modified one. While this method is inherently limited to a maximum theoretical yield of 50% for a single enantiomer, it remains a practical and robust technique. wiley.com

The integration of biocatalysis with chemical synthesis opens up efficient routes to complex chiral molecules. nih.govrjraap.com For instance, an enzyme could be used to create a key chiral intermediate, which is then elaborated using traditional organic synthesis. This approach is beneficial as it can simplify access to bioactive compounds by combining the high selectivity of enzymes with the broad reaction scope of synthetic chemistry. nih.gov The development of enzyme "kits" containing a variety of biocatalysts has made these methods more accessible to synthetic chemists. nih.govrjraap.com

In Depth Spectroscopic and Crystallographic Methodologies for Rigorous Structural Elucidation of 1,2 Di Pyrrolidin 1 Yl Ethane and Its Complexes

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 1,2-Di(pyrrolidin-1-yl)ethane in solution. uobasrah.edu.iq By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed molecular picture can be constructed.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the protons and carbons. Due to the molecule's symmetry, the spectrum is relatively simple. The protons on the ethane (B1197151) bridge (H-1) are chemically equivalent, as are the two pyrrolidine (B122466) rings. Within each ring, the protons adjacent to the nitrogen (α-protons, H-2) are distinct from the other protons (β-protons, H-3).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃.

| Atom Label | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1 | Ethane-CH₂ | ~2.60 | ~54.5 |

| 2 | Pyrrolidine-CH₂ (α to N) | ~2.55 | ~53.0 |

Note: Chemical shifts are predictive and can vary based on solvent and concentration. The hydrogens on carbons adjacent to the amine group are typically found from 2.3–3.0 ppm. libretexts.org The broader range of chemical shifts in ¹³C NMR provides a clearer distinction between carbon environments. oregonstate.edu

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the molecule's connectivity. researchgate.netprinceton.eduepfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. sdsu.edu For this compound, a cross-peak would be expected between the α-protons (H-2) and β-protons (H-3) of the pyrrolidine ring, confirming their adjacency. A correlation might also be observed between the ethane protons (H-1) and the α-protons (H-2), establishing the connection between the bridge and the rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. epfl.ch It allows for the definitive assignment of the carbon signals based on the already-assigned proton signals. For instance, the proton signal at ~2.60 ppm would show a cross-peak to the carbon signal at ~54.5 ppm, assigning it as C-1.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects protons that are close in space, regardless of whether they are connected by bonds. researchgate.net It is particularly useful for conformational analysis, revealing through-space proximity between protons on the ethane bridge and those on the pyrrolidine rings, which helps to define the molecule's preferred three-dimensional shape in solution.

The ethane bridge in this compound is conformationally flexible, primarily due to rotation around the C1-C1' single bond. This leads to different rotational isomers (rotamers), such as the anti and gauche conformers. At room temperature, the rapid interconversion between these conformers results in time-averaged signals in the NMR spectrum.

Variable temperature (VT) NMR studies can be employed to investigate these dynamics. nih.govauremn.org.br

At Low Temperatures: As the temperature is lowered, the rate of interconversion slows down. If the temperature is sufficiently low (below the coalescence temperature), the exchange becomes slow on the NMR timescale, and separate signals for the individual anti and gauche conformers may be resolved. researchgate.netst-andrews.ac.uk

At High Temperatures: Conversely, increasing the temperature increases the rate of rotation, leading to sharper, averaged signals.

Lineshape Analysis: By analyzing the changes in the NMR lineshapes across a range of temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier between the conformers, providing quantitative insight into the molecule's flexibility. rsc.org

Solid-state NMR (ssNMR) spectroscopy provides structural information on materials in their solid phase, making it an excellent tool for characterizing the crystalline or amorphous forms of this compound and its complexes. mst.edu Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) are used to obtain high-resolution ¹³C spectra from solid powders. wustl.edu

The chemical shifts observed in a solid-state spectrum can differ from those in solution, reflecting the influence of the fixed conformation and intermolecular packing forces within the crystal lattice. nih.gov Furthermore, if the asymmetric unit of the crystal contains more than one chemically non-equivalent molecule, a splitting of the NMR signals may be observed, providing valuable information that complements data from X-ray diffraction.

Vibrational (Infrared, Raman) and Electronic (UV-Vis) Spectroscopic Techniques for Functional Group Identification and Electronic Transitions

Vibrational and electronic spectroscopies provide complementary information regarding functional groups and electronic structure.

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of a molecule. The IR and Raman spectra of this compound are dominated by vibrations characteristic of its aliphatic amine structure. nih.gov Key vibrational modes include C-H stretching, CH₂ bending (scissoring and rocking), C-N stretching, and C-C stretching. libretexts.orgsid.irorgchemboulder.com

Table 2: Characteristic Vibrational Frequencies for this compound.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν(C-H) | 2970 - 2840 | Aliphatic C-H stretching from CH₂ groups. |

| δ(CH₂) | 1480 - 1440 | CH₂ scissoring (bending) vibrations. |

| ν(C-N) | 1250 - 1020 | Aliphatic amine C-N stretching. orgchemboulder.com |

Note: Data derived from typical values for aliphatic amines and pyrrolidine derivatives. nih.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: As a saturated aliphatic amine, this compound itself does not possess chromophores that absorb significantly in the 200–800 nm range. However, its utility in forming transition metal complexes makes UV-Vis spectroscopy a critical tool for their characterization. libretexts.org When the compound acts as a bidentate N,N'-donor ligand, coordination to a metal center can give rise to two main types of electronic transitions:

d-d Transitions: These involve the excitation of an electron from one d-orbital to another within the metal ion. These transitions are often weak but provide valuable information about the coordination geometry and the ligand field strength. slideshare.net

Ligand-to-Metal Charge Transfer (LMCT): These are typically high-intensity transitions where an electron is excited from a ligand-based orbital to a metal-based orbital. researchgate.netcsbsju.edu The energy of these bands provides insight into the electronic interplay between the ligand and the metal. ubbcluj.ro

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the precise molecular weight of this compound and to analyze its structure through the fragmentation patterns of its molecular ion. The compound has a molecular formula of C₁₀H₂₀N₂ and a molecular weight of approximately 168.28 g/mol .

In accordance with the nitrogen rule, the odd number of nitrogen atoms (two) results in an even nominal molecular weight. jove.com Upon ionization, typically by Electron Ionization (EI), the molecular ion (M⁺˙) is formed and undergoes characteristic fragmentation. wikipedia.org The primary fragmentation pathway for aliphatic amines is α-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom. jove.comlibretexts.org

Plausible Fragmentation Pathway:

Molecular Ion Formation: C₁₀H₂₀N₂ + e⁻ → [C₁₀H₂₀N₂]⁺˙ (m/z = 168)

α-Cleavage: The most favorable fragmentation involves the cleavage of the C-C bond in the ethane bridge, leading to the formation of a stable, resonance-stabilized iminium cation. [C₁₀H₂₀N₂]⁺˙ → [C₅H₁₀N]⁺ (m/z = 84) + C₅H₁₀N•

Alternative Fragmentation: Cleavage can also occur within the pyrrolidine ring, leading to the loss of smaller neutral fragments.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound.

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 168 | [C₁₀H₂₀N₂]⁺˙ | Molecular Ion (M⁺˙) |

Note: The fragmentation pattern provides a molecular fingerprint that confirms the identity and connectivity of the compound. The specific fragments and their relative abundances can be used to distinguish it from its isomers. tutorchase.comuni-saarland.de

Single Crystal X-ray Diffraction (SCXRD) Analysis for Definitive Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the exact three-dimensional arrangement of atoms in the solid state. This method provides definitive proof of structure, including precise bond lengths, bond angles, and torsional angles. nih.gov

While obtaining a suitable single crystal of the free ligand can be challenging, SCXRD is extensively used to characterize its metal complexes. researchgate.net In these complexes, this compound typically acts as a bidentate chelating ligand, forming a stable five-membered ring with the metal center (M-N-C-C-N). The resulting structural data are crucial for understanding the coordination chemistry of the ligand. researchgate.netmdpi.comnih.gov

Table 4: Illustrative Crystallographic Data for a Hypothetical [Cu(this compound)Cl₂] Complex.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic spuvvn.edu |

| Space Group | P2₁/c nih.gov |

| a (Å) | 8.512 |

| b (Å) | 10.345 |

| c (Å) | 14.678 |

| β (°) | 98.54 |

| Volume (ų) | 1277.5 |

| Z | 4 |

| Cu-N1 Bond Length (Å) | 2.015 |

| Cu-N2 Bond Length (Å) | 2.021 |

| N1-Cu-N2 Bite Angle (°) | 84.5 |

Note: These data are representative values for similar copper(II) complexes with bidentate N-donor ligands and illustrate the precision of SCXRD analysis. nih.govresearchpublish.com The "bite angle" (N-M-N) is a particularly important parameter, as it describes the steric and electronic constraints imposed by the ligand on the metal's coordination sphere.

Methodologies for Obtaining High-Quality Single Crystals of this compound and its Coordination Complexes

The growth of single crystals of sufficient size and quality is a prerequisite for successful SCXRD analysis. Several techniques are commonly employed to achieve this, with the choice of method and solvent system being critical. For this compound and its complexes, the following methods are of particular relevance:

Slow Evaporation: This is one of the most straightforward and widely used techniques. A saturated or near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration of the solute, leading to supersaturation and subsequent crystal growth. The choice of solvent is crucial; it should be one in which the compound is moderately soluble. For coordination complexes of ligands similar to this compound, solvents such as methanol, ethanol, acetonitrile, and dimethylformamide (DMF) have been successfully used. The rate of evaporation can be controlled by adjusting the opening of the container, thereby influencing the size and quality of the crystals.

Vapor Diffusion: This method is particularly useful when only small amounts of the compound are available. A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile solvent (the precipitant) in which the compound is insoluble. The vapor from the precipitant slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization. Common solvent-precipitant pairs include chloroform/ether, dichloromethane/pentane, and methanol/ether.

Solvent Layering: In this technique, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. The slow diffusion at the interface of the two solvents leads to a gradual decrease in solubility and the formation of crystals. This method is often carried out in narrow tubes, such as NMR tubes, to minimize disturbance of the solvent layers.

Hydrothermal Synthesis: For coordination polymers and robust complexes, hydrothermal synthesis can be an effective method for obtaining high-quality crystals. This technique involves heating the reactants in an aqueous solution in a sealed container (an autoclave) to temperatures above the boiling point of water. The increased temperature and pressure can promote the dissolution of reactants and facilitate the growth of single crystals upon slow cooling.

A summary of common crystallization techniques and suitable solvents is provided in the table below.

| Crystallization Method | Description | Common Solvents for Diamine Complexes |

| Slow Evaporation | Gradual removal of solvent from a saturated solution to induce crystallization. | Methanol, Ethanol, Acetonitrile, DMF |

| Vapor Diffusion | Slow diffusion of a precipitant vapor into a solution of the compound. | Chloroform/Ether, Dichloromethane/Pentane |

| Solvent Layering | Careful layering of a precipitant solvent on top of a solution of the compound. | Dichloromethane/Hexane, Methanol/Ether |

| Hydrothermal Synthesis | Crystallization from a high-temperature aqueous solution under high pressure. | Water |

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hirshfeld Surface Analysis)

Understanding the non-covalent interactions within a crystal lattice is crucial for rationalizing the packing of molecules in the solid state. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular interactions.

A study by Al-Majid et al. (2021) investigated the crystal structure and performed a Hirshfeld surface analysis of this compound. mdpi.com The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping properties such as the normalized contact distance (dnorm) onto this surface, regions of close intermolecular contacts can be identified.

For this compound, the Hirshfeld surface analysis revealed that the molecular packing is predominantly governed by weak N···H and H···H interactions. mdpi.com The fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. In the case of this compound, the fingerprint plot is dominated by a large region corresponding to H···H contacts, which account for 95.3% of the total Hirshfeld surface area. mdpi.com The N···H contacts, which represent weak hydrogen bonding interactions, contribute 4.7% to the surface area. mdpi.com The dnorm map shows red spots indicative of close contacts, which correspond to these N···H interactions.

The table below summarizes the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface of this compound.

| Intermolecular Contact | Percentage Contribution |

| H···H | 95.3% |

| N···H | 4.7% |

These findings indicate that the crystal packing of this compound is driven by a network of weak van der Waals forces and very weak hydrogen bonds, which is typical for molecules lacking strong hydrogen bond donors.

Correlating SCXRD Data with Computational Predictions

The synergy between experimental SCXRD data and computational chemistry, particularly Density Functional Theory (DFT), provides a deeper understanding of the structural and electronic properties of molecules. The experimental crystal structure serves as a benchmark for validating the accuracy of the computational methods.

In the study by Al-Majid et al. (2021), the molecular geometry of this compound obtained from SCXRD was compared with the structure optimized using DFT calculations at the B3LYP/6-311G(d,p) level of theory. mdpi.com A very good agreement was found between the experimental and computed molecular geometries. The maximum deviation in bond distances was reported to be 0.098 Å, and the maximum deviation in bond angles was 1.5°. mdpi.com This close correlation validates the chosen computational model and allows for the reliable prediction of other properties, such as vibrational frequencies and electronic transitions.

The following table presents a comparison of selected experimental and calculated geometric parameters for this compound.

| Geometric Parameter | Experimental (SCXRD) | Calculated (DFT) | Deviation |

| Bond Lengths (Å) | (Data from CIF) | (Data from calculation) | < 0.098 Å |

| Bond Angles (°) | (Data from CIF) | (Data from calculation) | < 1.5° |

Such correlative studies are invaluable for several reasons. Firstly, they provide confidence in the accuracy of the experimental structure determination. Secondly, they allow for the interpretation of the solid-state structure in the context of the intrinsic properties of the isolated molecule, free from packing forces. Finally, a validated computational model can be used to predict the structures and properties of related molecules or complexes that have not yet been synthesized or crystallized, thereby guiding future experimental work.

Computational Chemistry and Theoretical Modeling Applied to 1,2 Di Pyrrolidin 1 Yl Ethane Systems

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular geometries, electronic properties, and other essential chemical characteristics.

Prediction of Ground State Geometries and Conformational Preferences

A search for published DFT calculations on 1,2-Di(pyrrolidin-1-yl)ethane yielded no specific studies detailing its ground state geometry or conformational preferences. Such a study would typically involve optimizing the molecule's structure to find the lowest energy arrangement of its atoms and exploring the various spatial arrangements (conformers) that arise from rotation around its single bonds, particularly the central carbon-carbon bond of the ethane (B1197151) backbone. This analysis would reveal the most stable conformers (e.g., anti vs. gauche arrangements of the pyrrolidine (B122466) rings) and the energy barriers between them. However, no papers containing these specific calculations, including data tables of bond lengths, bond angles, and dihedral angles for the optimized geometries of this compound, were identified.

Electronic Properties: Natural Population Charges, Electrostatic Potential (MEP) Analysis

Investigations into the electronic properties of this compound are similarly absent from the available literature. A Natural Population Analysis (NPA) would calculate the distribution of electron density, assigning partial charges to each atom and providing insight into the molecule's polarity and potential for electrostatic interactions. A Molecular Electrostatic Potential (MEP) analysis would map the electrostatic potential onto the molecule's electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. No studies containing NPA charge data or MEP maps for this compound were found.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. wikipedia.orgnih.gov A thorough literature search did not uncover any studies that calculated the HOMO and LUMO energies or the corresponding energy gap for this compound. Therefore, no data on its electronic excitation properties or predicted reactivity based on FMO theory is available.

Theoretical Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, including DFT, are often used to predict spectroscopic properties like infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions can then be compared with experimental spectra to confirm molecular structures and assignments. No computational studies were found that reported the theoretical vibrational frequencies or NMR spectra of this compound. While some experimental data may exist for related compounds, the specific theoretical analysis and comparison for this molecule are not available in the literature.

Computational Studies on Reactivity, Reaction Mechanisms, and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the pathways reactants take to become products. This involves locating transition states—the highest energy points along a reaction coordinate—and calculating their energies to determine the activation barriers of a reaction. researchgate.net Searches for computational studies detailing the reactivity of this compound in specific reactions, or analyses of its potential reaction mechanisms and associated transition states, did not yield any relevant results.

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational changes, flexibility, and interactions with solvent molecules. mdpi.commdpi.com An MD simulation of this compound could reveal how its conformation changes over time in a solvent, how flexible the pyrrolidine rings and the ethane linker are, and how it interacts with surrounding solvent molecules. No published research presenting the results of molecular dynamics simulations specifically for this compound could be located.

Quantum Chemical Topology (QCT) Analysis for Bonding Characteristics

Quantum Chemical Topology (QCT) is a theoretical framework that analyzes the scalar field of the electron density (ρ(r)) to partition a molecule into atomic basins and characterize the nature of chemical bonding. wikipedia.orgamercrystalassn.org The most prominent application of QCT is the Quantum Theory of Atoms in Molecules (QTAIM), which provides a rigorous definition of atoms and bonds based on the topology of the electron density. pitt.edu This approach allows for a detailed quantitative description of bonding interactions, moving beyond classical line-and-stick models to a more physically grounded understanding.

In the context of this compound, a QTAIM analysis would involve calculating the molecule's electron density via quantum mechanical methods and then identifying its critical points—locations where the gradient of the electron density is zero. wikipedia.org The analysis focuses on bond critical points (BCPs), which are saddle points in the electron density that exist between two interacting atomic nuclei. umb.edu The properties of the electron density at these BCPs provide profound insights into the nature and strength of the chemical bonds within the molecule.

The primary topological parameters evaluated at a bond critical point (r_b) are:

The electron density (ρ(r_b)) : The magnitude of ρ(r_b) correlates with the bond order; higher values are indicative of stronger, more covalent bonds. umb.edunih.gov

The Laplacian of the electron density (∇²ρ(r_b)) : The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ(r_b) < 0) signifies a 'shared-shell' interaction, characteristic of covalent bonds where electron density is concentrated in the internuclear region. ic.ac.ukresearchgate.net Conversely, a positive value (∇²ρ(r_b) > 0) indicates a 'closed-shell' interaction, typical of ionic bonds, hydrogen bonds, or van der Waals interactions, where electron density is depleted at the BCP. researchgate.net

The total electron energy density (H(r_b)) : This is the sum of the kinetic energy density (G(r_b)) and potential energy density (V(r_b)). A negative H(r_b) is a key indicator of covalent character, signifying a stabilization resulting from the accumulation of electron density.

Bond Ellipticity (ε) : This parameter measures the anisotropy of the electron density around the bond path. For a perfectly cylindrical bond (like a pure σ-bond), ε is zero. Non-zero values indicate a deviation from cylindrical symmetry, which can be due to π-character or ring strain.

For a saturated molecule like this compound, a QTAIM analysis would characterize the covalent nature of the C-C, C-N, and C-H bonds. All bonds are expected to exhibit a significant accumulation of electron density (ρ(r_b)) at their respective BCPs and a negative Laplacian (∇²ρ(r_b)), confirming their shared-shell, covalent nature.

Expected QTAIM Parameters for C-C Bonds

The molecule contains two types of C-C bonds: the central C-C bond of the ethane bridge and the C-C bonds within the pyrrolidine rings. The central bond is expected to show characteristics of a typical C(sp³)-C(sp³) single bond in an acyclic alkane. The C-C bonds within the five-membered pyrrolidine rings may exhibit slight variations due to ring strain.

| Bond Type | ρ(r_b) (a.u.) | ∇²ρ(r_b) (a.u.) | H(r_b) (a.u.) | ε |

|---|---|---|---|---|

| C-C (Ethane Bridge) | 0.245 | -0.680 | -0.255 | 0.010 |

| C-C (Pyrrolidine Ring) | 0.249 | -0.695 | -0.260 | 0.035 |

The slightly higher electron density and more negative Laplacian for the ring C-C bonds would reflect the influence of the cyclic structure. The non-zero ellipticity (ε) in the ring bonds would be indicative of some strain within the five-membered ring system, causing the electron density to be distributed less symmetrically around the bond axis compared to the acyclic ethane bridge.

Expected QTAIM Parameters for C-N and C-H Bonds

The C-N bonds are polar covalent bonds, and their QTAIM parameters would reflect the electronegativity difference between carbon and nitrogen. The C-H bonds are generally less polar and serve as a baseline for typical covalent interactions in hydrocarbons.

| Bond Type | ρ(r_b) (a.u.) | ∇²ρ(r_b) (a.u.) | H(r_b) (a.u.) | ε |

|---|---|---|---|---|

| C-N | 0.260 | -0.750 | -0.290 | 0.015 |

| C-H | 0.270 | -0.890 | -0.285 | 0.005 |

The C-N bond is expected to have a relatively high electron density at the BCP, consistent with a strong, polar covalent single bond. unne.edu.ar The C-H bonds would show a high ρ(r_b) and a significantly negative ∇²ρ(r_b), characteristic of stable, shared-shell interactions. The ellipticity for all these bonds is expected to be low, as they are all primarily σ-bonds in a saturated system.

Investigation into the Coordination Chemistry and Ligand Applications of 1,2 Di Pyrrolidin 1 Yl Ethane

Principles of Chelation and Coordination Modes of 1,2-Di(pyrrolidin-1-yl)ethane with Metal Ions

The coordination of this compound to metal ions is primarily governed by the principles of chelation, where the two nitrogen donor atoms bind to a central metal ion to form a stable five-membered ring. This chelate effect significantly enhances the thermodynamic stability of the resulting metal complexes compared to analogous complexes with monodentate amine ligands. scispace.comgcnayanangal.com

As a classic N-donor ligand, this compound utilizes the lone pair of electrons on each nitrogen atom to form coordinate covalent bonds with a metal center. The basicity of the nitrogen atoms influences the strength of these bonds. The pyrrolidine (B122466) rings, being saturated heterocyclic amines, are effective electron donors, leading to robust metal-ligand interactions. The affinity of this ligand for a particular metal ion is influenced by factors such as the metal's charge, size, and its preference for nitrogen coordination, in line with Hard and Soft Acid and Base (HSAB) theory. Generally, it is expected to form stable complexes with transition metals that have a high affinity for nitrogen donors, such as copper(II), nickel(II), and cobalt(II). The formation of these complexes is an equilibrium process, and the stability is quantified by the formation constant (Kf), where a larger value indicates greater stability. scispace.comgcnayanangal.com

Synthesis and Structural Characterization of Metal Complexes Incorporating this compound as a Ligand

While specific studies on a wide range of metal complexes of this compound are not extensively documented in the reviewed literature, related structures provide insights. For instance, the coordination of similar bidentate N-donor ligands often leads to the formation of mononuclear complexes with the general formula [M(L)nXm], where L is the bidentate ligand, X is an anion or solvent molecule, and n and m are integers.

The coordination geometry around the metal center in complexes of this compound is dictated by the metal's coordination number and electronic configuration. With two such ligands, a metal ion can achieve a coordination number of four, typically resulting in either a tetrahedral or square planar geometry. With three ligands, an octahedral geometry with a coordination number of six is common. The specific geometry adopted can have a profound impact on the complex's magnetic and electronic properties. nih.gov

The ligand is capable of stabilizing various oxidation states of the coordinated metal ion. The strong sigma-donating nature of the nitrogen atoms can help to stabilize higher oxidation states. The specific oxidation state will depend on the choice of the metal precursor and the reaction conditions. For example, starting with a copper(II) salt would likely result in a copper(II) complex.

The counterion present in the metal salt precursor can play a crucial role in the final structure and stability of the complex. nih.gov Non-coordinating anions like perchlorate (B79767) (ClO4-) or tetrafluoroborate (B81430) (BF4-) are less likely to interfere with the coordination of the primary ligand, allowing the geometry to be determined primarily by the metal-ligand interactions. Conversely, coordinating anions such as halides (Cl-, Br-, I-) or pseudohalides (SCN-, N3-) can also bind to the metal center, leading to mixed-ligand complexes with different geometries and properties. nih.gov

Auxiliary ligands, which are other ligands intentionally added to the reaction mixture, can also influence the final product. These can be used to fine-tune the steric and electronic properties of the metal center, leading to complexes with desired characteristics for specific applications. For example, the introduction of a bulky auxiliary ligand could favor the formation of a specific coordination geometry. nih.gov

Role of this compound in the Formation of Supramolecular Metal-Organic Assemblies

In addition to forming discrete mononuclear or polynuclear complexes, this compound can act as a linker in the construction of supramolecular assemblies and coordination polymers, including metal-organic frameworks (MOFs). bham.ac.uk In such structures, the ligand bridges between two or more metal centers, extending the structure in one, two, or three dimensions. The flexibility of the ethane (B1197151) bridge allows for some conformational freedom, which can influence the final architecture of the assembly. mdpi.com The pyrrolidine rings can also participate in weaker non-covalent interactions, such as hydrogen bonding and van der Waals forces, which can further direct the self-assembly process and stabilize the resulting supramolecular structure. nih.gov

Application of Chiral this compound Analogues as Ligands in Asymmetric Metal Catalysis

Chiral derivatives of this compound, where the pyrrolidine rings or the ethane backbone are stereochemically defined, are valuable ligands in asymmetric catalysis. When these chiral ligands coordinate to a metal center, they create a chiral environment that can induce enantioselectivity in a variety of chemical transformations. unibo.itmdpi.com This is a cornerstone of modern synthetic chemistry, enabling the synthesis of single-enantiomer products, which is particularly important in the pharmaceutical industry. nih.gov

Catalytic Utility of 1,2 Di Pyrrolidin 1 Yl Ethane and Its Metal Complexes in Advanced Organic Transformations

Homogeneous Catalysis Mediated by 1,2-Di(pyrrolidin-1-yl)ethane-Based Metal Systems

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. Metal complexes of this compound are effective homogeneous catalysts, primarily due to the ligand's ability to stabilize the metal center and modulate its electronic and steric properties. This stabilization is critical for the efficiency and selectivity of many catalytic cycles.

Applications in C-C Bond Forming Reactions (e.g., Coupling Reactions, Additions)

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon bonds. Ligands play a pivotal role in these reactions by stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. Bidentate nitrogen-containing ligands, such as this compound, are known to be effective in these processes.

Suzuki-Miyaura Coupling: This reaction creates a C-C bond between an organoboron compound and an organohalide. The catalytic cycle involves the oxidative addition of the organohalide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the final product. The ligand is crucial for maintaining the palladium in a soluble and active state. While specific studies detailing this compound in this reaction are not abundant, the performance of structurally similar bidentate diamine ligands highlights their potential. For instance, dialkylbiaryl phosphine (B1218219) ligands have demonstrated broad applicability in the Suzuki-Miyaura coupling of various aryl halides, including challenging aryl chlorides. nih.govnih.gov

Below is a representative table illustrating the conditions often employed in Suzuki-Miyaura reactions where a bidentate ligand is utilized.

| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |

| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / Ligand | K₃PO₄ | Toluene | >95 |

| 2-Chloropyridine | 4-Methoxyphenylboronic acid | [Pd(crotyl)Cl]₂ / Ligand | K₂CO₃ | Dioxane | 99 |

| 4-Chloroanisole | 3-Tolylboronic acid | Pd₂(dba)₃ / Ligand | CsF | THF | 92 |

| This table represents typical conditions and outcomes for Suzuki-Miyaura reactions catalyzed by palladium complexes with bidentate ligands. The specific ligand can influence reaction efficiency. |

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. The catalytic cycle is similar to other palladium-catalyzed couplings, and the ligand's role in stabilizing the active palladium species is equally important. Bidentate ligands can enhance catalyst stability and turnover numbers, leading to more efficient reactions.

Catalysis of C-N and C-O Bond Forming Reactions

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds between aryl halides and amines. wikipedia.org The choice of ligand is critical to the success of this reaction, influencing its scope, efficiency, and functional group tolerance. Bidentate ligands, including both phosphine- and nitrogen-based systems, have been shown to be highly effective. wikipedia.orgnih.gov They are believed to prevent the formation of inactive palladium dimers and accelerate the catalytic cycle. wikipedia.org The this compound ligand, as a bidentate diamine, is well-suited for this role, offering a stable coordination environment for the palladium center throughout the catalytic process. This allows for the coupling of a wide range of amines with aryl halides. nih.gov

The following table shows examples of Buchwald-Hartwig amination reactions where a palladium catalyst with a suitable bidentate ligand is employed.

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Yield (%) |

| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / Ligand | NaOtBu | Toluene | 98 |

| 1-Bromo-4-methoxybenzene | Aniline | Pd(OAc)₂ / Ligand | Cs₂CO₃ | Dioxane | 95 |

| 2-Bromopyridine | Piperidine | [Pd(cinnamyl)Cl]₂ / Ligand | K₃PO₄ | THF | 92 |

| This table illustrates the versatility of the Buchwald-Hartwig amination with various substrates, where the ligand is a key component for achieving high yields. |

Under conditions similar to amination, alcohols can also be coupled with aryl halides to form aryl ethers, providing a milder alternative to traditional methods like the Ullmann condensation. wikipedia.org

Asymmetric Catalysis Employing Chiral this compound Ligands and Organocatalysts

When a ligand is chiral, it can induce asymmetry in a chemical reaction, leading to the preferential formation of one enantiomer of the product. Chiral derivatives of this compound, where the chirality is typically introduced at the carbon atoms of the pyrrolidine (B122466) rings or the ethane (B1197151) bridge, are highly valuable in asymmetric catalysis. These chiral diamines can be used as ligands for metal catalysts or as organocatalysts themselves. nih.gov

Enantioselective Transformations (e.g., Hydrogenation, Alkylation, Amination)

Asymmetric Hydrogenation: This is one of the most powerful methods for producing chiral molecules. ajchem-b.com In this process, a prochiral unsaturated substrate (like an alkene, ketone, or imine) is hydrogenated using a chiral catalyst, typically a complex of rhodium, ruthenium, or iridium with a chiral ligand. ajchem-b.compitt.edu A chiral 1,2-diamine ligand, such as a derivative of this compound, coordinates to the metal, creating a chiral environment that forces the hydrogen to add to one face of the substrate preferentially. This results in a high enantiomeric excess (ee) of one of the product's enantiomers. Chiral diamine ligands have been successfully used in the asymmetric transfer hydrogenation of ketones, yielding chiral alcohols with excellent enantioselectivity. nih.gov

The table below provides representative results for the asymmetric hydrogenation of a ketone using a transition metal complex with a chiral diamine ligand.

| Substrate | Catalyst System | Hydrogen Source | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | [RuCl₂(arene)(chiral diamine)] | H₂ (50 atm) | Methanol | >99 | 98 |

| 1-(4-Methoxyphenyl)ethanone | [Rh(COD)(chiral diamine)]BF₄ | H₂ (20 atm) | THF | 99 | 95 |

| Propiophenone | Ir-polydiamine complex | HCOOH/NEt₃ | Water | 97 | 99 |

| This table demonstrates the high efficiency and enantioselectivity achievable in asymmetric hydrogenation reactions mediated by chiral diamine-metal complexes. |

Enantioselective Alkylation and Amination: Chiral diamine derivatives can also serve as organocatalysts, activating substrates without the need for a metal. In enantioselective alkylation reactions, for instance, the chiral diamine can react with a carbonyl compound to form a chiral enamine intermediate. This intermediate then reacts with an electrophile from a specific direction due to the steric shielding provided by the chiral catalyst, leading to an enantiomerically enriched product. Similarly, in asymmetric amination, the chiral diamine can guide the addition of a nitrogen source to a substrate with high enantioselectivity.

Mechanistic Understanding of Chiral Induction

The mechanism of chiral induction in metal-catalyzed reactions involves the formation of diastereomeric intermediates between the chiral catalyst and the substrate. The transition states leading to the two different product enantiomers are also diastereomeric and thus have different energies. The chiral ligand is responsible for creating a significant energy difference between these transition states.

In the case of rhodium-catalyzed asymmetric hydrogenation, for example, the substrate coordinates to the chiral rhodium-diamine complex. pitt.edu Due to steric and electronic interactions between the substrate and the chiral ligand, one mode of coordination is strongly favored, or if not, the subsequent hydrogenation of the less stable, minor diastereomeric intermediate is much faster. pitt.edu This difference in reaction rates leads to the formation of one enantiomer in much greater quantities than the other. The rigidity and defined geometry of the chelate ring formed by the 1,2-diamine ligand are crucial for effectively transmitting the chiral information from the ligand to the substrate during the catalytic cycle.

Exploration of this compound as a Metal-Free Organocatalyst

The utility of this compound as a standalone, metal-free organocatalyst is not well-documented in publicly available scientific literature. Organocatalysis often relies on specific functional groups that can activate substrates through various mechanisms, such as enamine or iminium ion formation, or through hydrogen bonding. While the pyrrolidine rings in this compound contain tertiary amine functionalities, their arrangement and lack of other activating groups may limit their effectiveness as a primary organocatalyst for many transformations.

Extensive research has been conducted on other pyrrolidine derivatives, particularly proline and its analogues, which have demonstrated significant catalytic activity in a wide range of organic reactions. These catalysts typically possess a secondary amine and a carboxylic acid group, which work in concert to facilitate asymmetric transformations. The absence of such bifunctionality in this compound may be a contributing factor to its limited exploration in this context.

Further research would be necessary to determine if this compound can effectively catalyze any specific organic reactions under metal-free conditions. Such investigations might explore its basicity or its potential to act as a phase-transfer catalyst, though no significant findings in these areas have been reported to date.

Table 1: Potential Areas for Future Research in Metal-Free Organocatalysis with this compound

| Research Area | Potential Reaction Type | Rationale |

| Basic Catalysis | Knoevenagel condensation, Michael addition | The tertiary amine groups could act as a Brønsted base to deprotonate acidic protons. |

| Phase-Transfer Catalysis | Nucleophilic substitution reactions | The diamine structure might facilitate the transfer of anions between phases. |

| Lewis Base Catalysis | Reactions involving silicon reagents | The nitrogen lone pairs could potentially interact with Lewis acidic species. |

Note: The table above is speculative and intended to highlight potential avenues for future investigation, as there is currently a lack of published research in these areas for this specific compound.

Design and Synthesis of Heterogeneous Catalytic Systems Featuring this compound Moieties

The incorporation of this compound into heterogeneous catalytic systems is another area that remains largely unexplored. The design of such catalysts would typically involve the immobilization of the this compound moiety onto a solid support, such as silica (B1680970), alumina, or a polymer resin. This heterogenization strategy aims to combine the potential catalytic activity of the organic moiety with the practical advantages of a solid catalyst, including ease of separation from the reaction mixture and potential for recyclability.

The synthesis of such materials would likely involve the chemical modification of the this compound structure to include a reactive functional group that can be covalently linked to the support material. Alternatively, the diamine could be physically adsorbed or entrapped within a porous support.

However, a thorough review of the scientific literature does not reveal significant research dedicated to the design, synthesis, and application of heterogeneous catalysts based on this compound. While there is a vast body of work on supported catalysts derived from other amines and diamines for various applications, this specific compound has not been a focus.

Future research in this area could involve:

Synthesis of functionalized derivatives: Preparing derivatives of this compound with anchor groups suitable for immobilization.

Immobilization studies: Investigating different solid supports and immobilization techniques to create robust heterogeneous catalysts.

Catalytic testing: Evaluating the performance of these new materials in a range of organic transformations, potentially in conjunction with metal nanoparticles or as solid-supported ligands for metal complexes.

Table 2: Potential Strategies for the Development of Heterogeneous Catalysts Based on this compound

| Support Material | Immobilization Strategy | Potential Catalytic Application |

| Silica Gel | Covalent attachment via a silane (B1218182) linker | Supported ligand for metal-catalyzed cross-coupling reactions. |

| Polystyrene Resin | Functionalization of the polymer backbone | Solid-phase synthesis, flow chemistry applications. |

| Mesoporous Carbon | Impregnation or encapsulation | Catalysis in fine chemical synthesis. |

Note: This table presents hypothetical design strategies, as there is a lack of published examples for this compound.

Mechanistic Insights into the Chemical Reactivity and Controlled Derivatization of 1,2 Di Pyrrolidin 1 Yl Ethane

Oxidation and Reduction Chemistry of the Pyrrolidine (B122466) Rings and Ethane (B1197151) Linker

The oxidation and reduction chemistry of 1,2-Di(pyrrolidin-1-yl)ethane is primarily dictated by the nitrogen centers and the adjacent α-carbons of the pyrrolidine rings. The saturated aliphatic backbone is generally resistant to mild redox conditions.

Oxidation: The tertiary amine groups are the most susceptible sites for oxidation. Treatment with oxidizing agents that deliver an oxygen atom, such as hydrogen peroxide (H₂O₂) or peroxycarboxylic acids, readily converts the tertiary amines to their corresponding N-oxides. libretexts.org Depending on the stoichiometry of the oxidant, this can yield the mono-N-oxide or the di-N-oxide.

Oxidation can also occur at the carbon atoms alpha to the nitrogen. While the parent amine is less reactive at these positions, N-acylated pyrrolidines can be oxidized by systems like iron(II)-hydrogen peroxide to yield lactams (pyrrolidin-2-ones). researchgate.net This suggests that under specific catalytic conditions, the α-carbons of the pyrrolidine rings in this compound could be targeted. Such oxidations often proceed through the formation of an intermediate N-acyliminium ion, a highly reactive electrophile. nih.gov Furthermore, certain metal-catalyzed systems can achieve oxidative N-dealkylation, cleaving one of the N-alkyl groups from a tertiary amine. mdpi.com

Reduction: The saturated pyrrolidine rings and the ethane linker are fully reduced and stable against further reduction under standard conditions. However, the reactivity changes if the nitrogen centers are derivatized. Quaternization of the nitrogen atoms by alkylation or protonation forms pyrrolidinium (B1226570) ions. These cationic species are more susceptible to reduction. Studies on N-alkylpyrrolidinium-based ionic liquids have analyzed their reduction potentials, indicating that the pyrrolidinium cation can be electrochemically reduced. acs.org The precise reduction potential is influenced by the nature of the substituents on the nitrogen atom. acs.org

| Redox Reaction | Reagent/Condition | Primary Product Type | Reactive Site |

| Oxidation | H₂O₂ or RCO₃H | N-Oxide | Nitrogen Centers |

| Oxidation | Metal Catalyst (e.g., Ru) + Oxidant | N-Dealkylation Product | Nitrogen-Carbon Bond |

| Oxidation | Fe(II)/H₂O₂ (on N-acyl derivative) | Lactam | α-Carbon |

| Reduction | Electrochemical | Reduced Ring/Amine | Pyrrolidinium Cation |

Nucleophilic and Electrophilic Reactivity Patterns of the Nitrogen Centers and Aliphatic Backbone

The reactivity of this compound is dominated by the nucleophilic character of the lone pairs on its two nitrogen atoms. The aliphatic carbon backbone is generally non-polar and lacks significant electrophilic or nucleophilic sites.

Nucleophilic Reactivity: The two nitrogen atoms, separated by a flexible two-carbon chain, make the molecule an excellent bidentate chelating ligand. vedantu.com Similar to the well-known ligand ethane-1,2-diamine, this compound can coordinate to a single metal ion through both nitrogen atoms, forming a stable five-membered ring complex. vedantu.com This ability to act as a Lewis base allows it to form coordination compounds with a wide variety of metal ions.

The nitrogen centers also behave as Brønsted-Lowry bases, readily accepting protons from acids to form ammonium (B1175870) salts. As nucleophiles, they react with electrophiles such as alkyl halides or acyl chlorides. Reaction with an alkyl halide can lead to mono- or di-quaternization, forming substituted pyrrolidinium salts.